molecular formula C19H24BrN5O4S B4721455 ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4721455
M. Wt: 498.4 g/mol
InChI Key: KQZITDDJKQODCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a bromothienyl group, a pyrazole ring, and a tetrahydropyrazinecarboxylate moiety

Preparation Methods

The synthesis of ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromothienyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers can use the compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and applications.

Properties

IUPAC Name

ethyl 4-[2-[4-[(4-bromothiophene-2-carbonyl)amino]-3-methylpyrazol-1-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O4S/c1-4-29-19(28)24-7-5-23(6-8-24)18(27)13(3)25-10-15(12(2)22-25)21-17(26)16-9-14(20)11-30-16/h9-11,13H,4-8H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZITDDJKQODCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)N2C=C(C(=N2)C)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
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ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 6
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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